molecular formula C19H24N2O3 B14861074 Methyl 3-indol-3-YL-2-(5-methylhex-2-enoylamino)propanoate

Methyl 3-indol-3-YL-2-(5-methylhex-2-enoylamino)propanoate

Cat. No.: B14861074
M. Wt: 328.4 g/mol
InChI Key: KRZDBXJGXMHTMF-UXBLZVDNSA-N
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Description

Methyl 3-indol-3-YL-2-(5-methylhex-2-enoylamino)propanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-indol-3-YL-2-(5-methylhex-2-enoylamino)propanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-indol-3-YL-2-(5-methylhex-2-enoylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the side chains or the indole ring itself.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Methyl 3-indol-3-YL-2-(5-methylhex-2-enoylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and signaling pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-indol-3-YL-2-(5-methylhex-2-enoylamino)propanoate involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can affect signaling pathways and cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-indoleglyoxylate: Another indole derivative with similar structural features but different functional groups.

    Indole-3-acetic acid: A naturally occurring plant hormone with an indole ring structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

Methyl 3-indol-3-YL-2-(5-methylhex-2-enoylamino)propanoate is unique due to its specific side chains and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-[[(E)-5-methylhex-2-enoyl]amino]propanoate

InChI

InChI=1S/C19H24N2O3/c1-13(2)7-6-10-18(22)21-17(19(23)24-3)11-14-12-20-16-9-5-4-8-15(14)16/h4-6,8-10,12-13,17,20H,7,11H2,1-3H3,(H,21,22)/b10-6+

InChI Key

KRZDBXJGXMHTMF-UXBLZVDNSA-N

Isomeric SMILES

CC(C)C/C=C/C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC

Canonical SMILES

CC(C)CC=CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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